molecular formula C13H19N5O10S B564181 (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-94-7

(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid

Cat. No.: B564181
CAS No.: 108065-94-7
M. Wt: 437.38
InChI Key: TXLOYBYUSQMOIL-RZSWNVQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a useful research compound. Its molecular formula is C13H19N5O10S and its molecular weight is 437.38. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid involves several key steps. The compound is typically synthesized through a series of chemical reactions that include the formation of a beta-lactam ring, which is characteristic of monobactams . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired chemical structure.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The compound is produced by cultivating specific strains of bacteria that naturally produce the antibiotic. The fermentation broth is then subjected to various purification steps to isolate and purify the antibiotic .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their antibacterial properties or to study their chemical behavior .

Scientific Research Applications

(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid has several scientific research applications, including:

Mechanism of Action

(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the formation of the cell wall, leading to the disruption of bacterial growth and ultimately causing cell death. The molecular targets of this antibiotic include penicillin-binding proteins, which are essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid include other monobactams such as aztreonam and tigemonam. These compounds share a similar beta-lactam ring structure and mechanism of action .

Uniqueness

What sets this compound apart from other monobactams is its unique chemical structure, which includes a dehydroasparagine residue. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

108065-94-7

Molecular Formula

C13H19N5O10S

Molecular Weight

437.38

IUPAC Name

(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid

InChI

InChI=1S/C13H19N5O10S/c1-5(15-12(24)8(20)4-19)10(22)16-6(2-9(14)21)11(23)17-7-3-18(13(7)25)29(26,27)28/h2,5,7-8,19-20H,3-4H2,1H3,(H2,14,21)(H,15,24)(H,16,22)(H,17,23)(H,26,27,28)/b6-2+/t5-,7-,8+/m1/s1

InChI Key

TXLOYBYUSQMOIL-RZSWNVQPSA-N

SMILES

CC(C(=O)NC(=CC(=O)N)C(=O)NC1CN(C1=O)S(=O)(=O)O)NC(=O)C(CO)O

Origin of Product

United States

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